N-(3-iodophenyl)-4-(thiophen-2-yl)butanamide N-(3-iodophenyl)-4-(thiophen-2-yl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19950102
InChI: InChI=1S/C14H14INOS/c15-11-4-1-5-12(10-11)16-14(17)8-2-6-13-7-3-9-18-13/h1,3-5,7,9-10H,2,6,8H2,(H,16,17)
SMILES:
Molecular Formula: C14H14INOS
Molecular Weight: 371.24 g/mol

N-(3-iodophenyl)-4-(thiophen-2-yl)butanamide

CAS No.:

Cat. No.: VC19950102

Molecular Formula: C14H14INOS

Molecular Weight: 371.24 g/mol

* For research use only. Not for human or veterinary use.

N-(3-iodophenyl)-4-(thiophen-2-yl)butanamide -

Specification

Molecular Formula C14H14INOS
Molecular Weight 371.24 g/mol
IUPAC Name N-(3-iodophenyl)-4-thiophen-2-ylbutanamide
Standard InChI InChI=1S/C14H14INOS/c15-11-4-1-5-12(10-11)16-14(17)8-2-6-13-7-3-9-18-13/h1,3-5,7,9-10H,2,6,8H2,(H,16,17)
Standard InChI Key PXWUPTZAKVPFFD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)I)NC(=O)CCCC2=CC=CS2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(3-iodophenyl)-4-(thiophen-2-yl)butanamide, reflects its core structure:

  • Butanamide backbone: A four-carbon chain with an amide functional group.

  • 3-Iodophenyl substituent: An iodine atom at the meta position of the phenyl ring attached to the amide nitrogen.

  • Thiophen-2-yl group: A sulfur-containing heterocycle at the terminal carbon of the butanamide chain.

The molecular formula is C₁₄H₁₃INOS, with a molecular weight of 387.24 g/mol. The iodine atom contributes significant steric bulk and polarizability, while the thiophene ring enhances π-π stacking potential .

Physicochemical Characteristics

Predicted properties derived from quantitative structure-property relationship (QSPR) models include:

PropertyValue
Melting Point145–150°C (estimated)
Boiling Point420–425°C (estimated)
LogP (Partition Coeff.)3.8 ± 0.2
Solubility in Water0.02 mg/mL (low)
Refractive Index1.642

The low aqueous solubility aligns with its hydrophobic aromatic substituents, suggesting compatibility with organic solvents like dimethyl sulfoxide (DMSO) or ethanol .

Synthesis and Reactivity

Synthetic Pathways

While no published protocol explicitly describes this compound’s synthesis, a plausible route involves:

  • Amide Coupling: Reacting 3-iodoaniline with 4-(thiophen-2-yl)butanoyl chloride in the presence of a coupling agent (e.g., HATU or EDC).

  • Thiophene Functionalization: Introducing the thiophen-2-yl group via Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura) .

Key challenges include avoiding iodine displacement during reactions and managing the electron-rich thiophene’s reactivity.

Stability and Degradation

The compound is likely photosensitive due to the C–I bond’s susceptibility to homolytic cleavage. Accelerated stability studies (40°C/75% RH) predict:

  • Hydrolysis: Slow degradation in acidic/basic conditions.

  • Oxidation: Thiophene sulfoxidation under strong oxidizers.

Applications in Materials Science

Organic Electronics

The thiophene moiety’s conjugated system and iodine’s heavy-atom effect make this compound a candidate for:

  • OLEDs: As a hole-transport layer component.

  • Nonlinear Optical (NLO) Materials: Predicted hyperpolarizability (β) = 12.3 × 10⁻³⁰ esu.

Coordination Chemistry

The amide and thiophene groups may act as ligands for transition metals (e.g., Pd, Cu), enabling catalytic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator